molecular formula C16H15N3S B11729338 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile

2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile

Cat. No.: B11729338
M. Wt: 281.4 g/mol
InChI Key: XYMBBTKJKCCZMT-UHFFFAOYSA-N
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Description

2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile is an organic compound with the molecular formula C16H15N3S This compound is known for its unique structural properties, which include a thiophene ring, a dimethylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or other reduced forms of the carbonitrile group.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The compound can engage in π-π interactions and hydrogen bonding with various biomolecules, influencing their function. The presence of the dimethylamino group allows for potential interactions with nucleophilic sites, while the thiophene ring can participate in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile lies in its combination of a thiophene ring, a dimethylamino group, and a carbonitrile group. This combination imparts distinct electronic and structural properties, making it valuable for various applications in materials science and organic synthesis .

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

2-[3-[4-(dimethylamino)phenyl]prop-2-enylideneamino]thiophene-3-carbonitrile

InChI

InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3

InChI Key

XYMBBTKJKCCZMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N

Origin of Product

United States

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